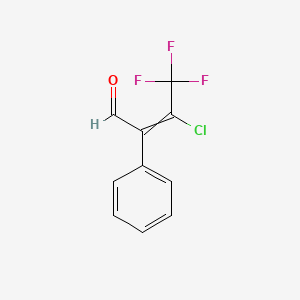
3-cloro-4,4,4-trifluoro-2-fenilbut-2-enal
Descripción general
Descripción
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a chemical compound with the molecular formula C10H6ClF3O and a molecular weight of 234.6 g/mol . It is characterized by the presence of a chloro group, three trifluoromethyl groups, and a phenyl group attached to a butenal backbone. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4,4,4-trifluoro-2-phenyl-butan-2-one with a suitable aldehyde in the presence of a base. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the chloro and butenal groups.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in its boronic acid functionality.
Uniqueness
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
119197-25-0 |
|---|---|
Fórmula molecular |
C10H6ClF3O |
Peso molecular |
234.60 g/mol |
Nombre IUPAC |
(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8+ |
Clave InChI |
FFGRIAPCGIYWJS-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/C=O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

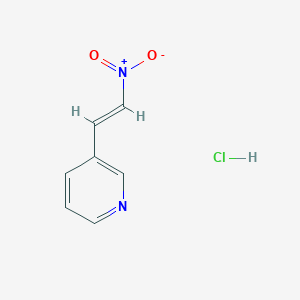
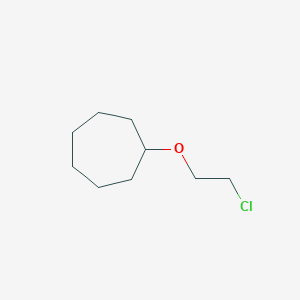
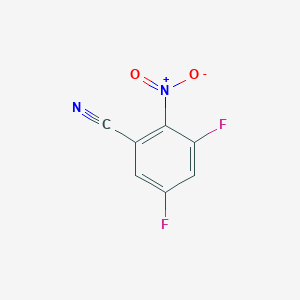
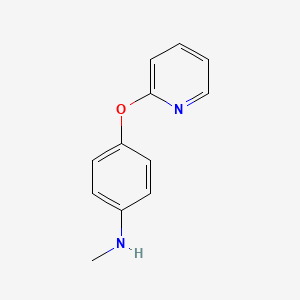
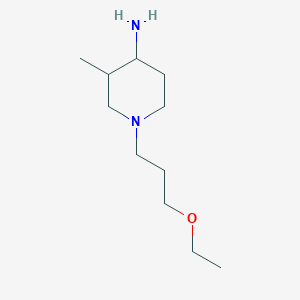
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
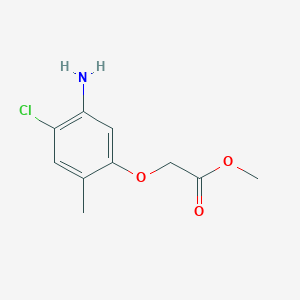
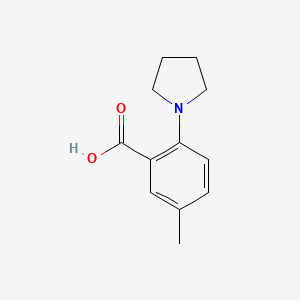
![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)
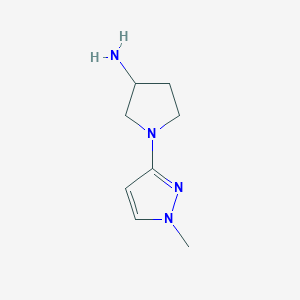
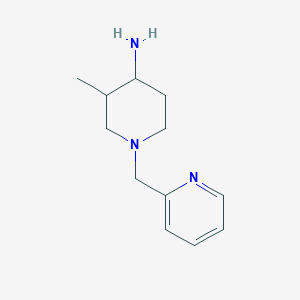
![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)
